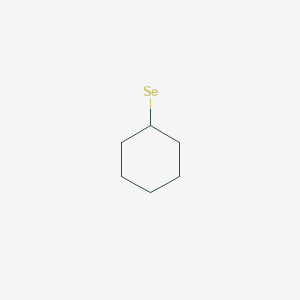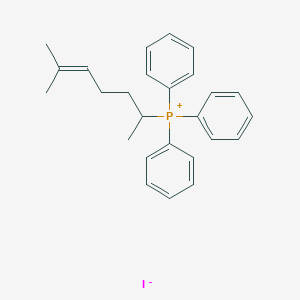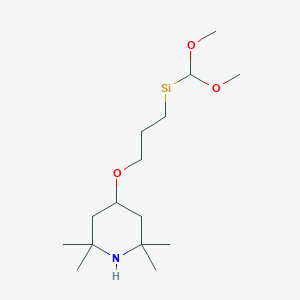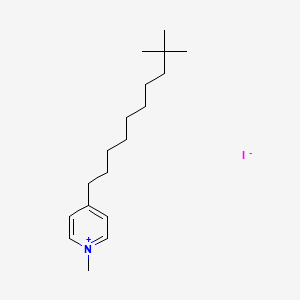
2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two nonyldisulfanyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with nonylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole can undergo oxidation reactions, where the disulfide bonds are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and dithiothreitol are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the role of sulfur-containing compounds in biological systems. Its ability to undergo redox reactions makes it a valuable tool for investigating oxidative stress and redox signaling pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and reactivity may allow for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their properties. Its ability to form stable disulfide bonds makes it useful in improving the durability and performance of materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole involves its ability to undergo redox reactions. The disulfide bonds in the compound can be reduced to form thiols, which can then participate in various biochemical processes. These redox reactions can modulate the activity of enzymes and other proteins, influencing cellular signaling pathways and metabolic processes.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes that contain cysteine residues, affecting their activity through redox modulation.
Signaling Pathways: Redox-sensitive signaling pathways, such as those involving reactive oxygen species (ROS), can be influenced by the compound’s redox activity.
Comparaison Avec Des Composés Similaires
2,5-Bis(benzoxazol-2-yl)thiophene: Another thiadiazole derivative with different substituents.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: A compound with similar structural features but different functional groups.
Uniqueness: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of nonyldisulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in redox reactions, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
118266-00-5 |
|---|---|
Formule moléculaire |
C20H38N2S5 |
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
2,5-bis(nonyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H38N2S5/c1-3-5-7-9-11-13-15-17-23-26-19-21-22-20(25-19)27-24-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
MGEQSWVPSCZGEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


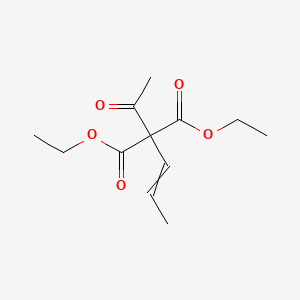
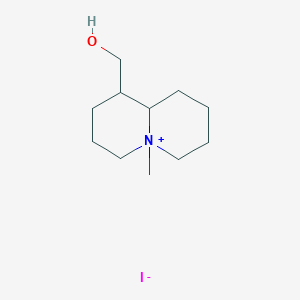

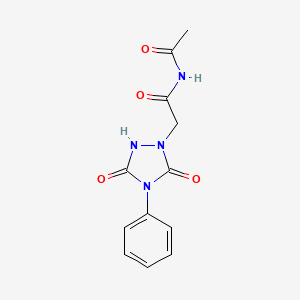
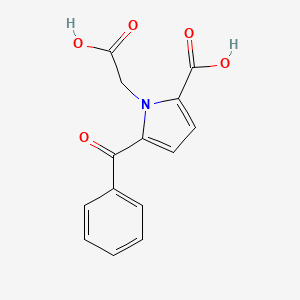
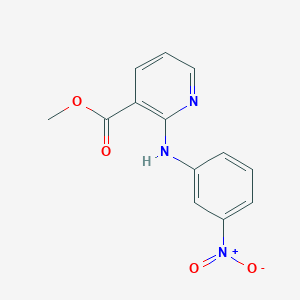
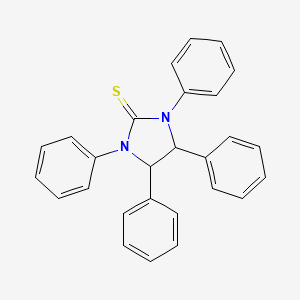
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
